Barnidipine-d4 Hydrochloride

Bioanalysis LC-MS/MS Matrix Effect

Eliminate ion suppression variability in your Barnidipine bioanalytical assays. Barnidipine-d4 Hydrochloride is a deuterated internal standard specifically designed to co-elute with the analyte, correcting for matrix effects that compromise generic alternatives. - ≥98 atom % D isotopic purity minimizes cross-talk for reliable pg/mL-level quantitation. - Enables validated methods meeting FDA/EMA guidelines for pharmacokinetic and bioequivalence studies. - Ready-to-ship reference standard supporting ANDA submissions and metabolic stability workflows.

Molecular Formula C27H30ClN3O6
Molecular Weight 532 g/mol
CAS No. 117131-01-8
Cat. No. B124807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarnidipine-d4 Hydrochloride
CAS117131-01-8
Synonyms(4S)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-Pyridinedicarboxylic Acid 3-Methyl 5-[(3S)-1-(phenylmethyl)-3-(pyrrolidinyl-d4)] Ester Hydrochloride;  [S-(R*,R*)]-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid Methyl 1-(P
Molecular FormulaC27H30ClN3O6
Molecular Weight532 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
InChIInChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H/t22-,25-;/m0./s1/i13D2,16D2;
InChIKeyXEMPUKIZUCIZEY-PKGTUVDMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barnidipine-d4: Deuterated Internal Standard for LC-MS


Barnidipine-d4 Hydrochloride (CAS 117131-01-8) is a stable isotope-labeled analog of Barnidipine, a dihydropyridine calcium channel blocker used for the treatment of hypertension [1]. The compound is deuterated at specific positions on its pyrrolidine ring (2,2,5,5-²H₄), resulting in a molecular weight of 532.02 g/mol, which is 4 mass units higher than the unlabeled parent compound . As a deuterated internal standard (IS), its primary function is to enable precise and accurate quantification of Barnidipine in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a cornerstone technique in pharmacokinetic and bioequivalence studies [2]. The compound is not intended for therapeutic use but is a critical analytical tool for research and development [3].

Barnidipine-d4: Ensuring LC-MS/MS Data Integrity


Substituting Barnidipine-d4 with a non-isotopic analog, such as a structurally similar dihydropyridine (e.g., Nifedipine-d6 or Amlodipine-d4), or using the unlabeled compound as an external standard, fundamentally compromises the quantitative accuracy required for regulatory bioanalysis. LC-MS/MS assays are highly susceptible to matrix effects—ion suppression or enhancement caused by co-eluting biological components—which can lead to significant under- or over-estimation of the target analyte's concentration [1]. A stable isotope-labeled (SIL) internal standard like Barnidipine-d4 is designed to co-elute nearly identically with the analyte, thereby experiencing and correcting for these variable effects [2]. Generic substitution fails because a non-identical compound will exhibit different chromatographic behavior and ionization efficiency, failing to track and compensate for analyte-specific matrix effects, extraction recovery, and instrument variability. The consequence is increased assay variability, potential data rejection, and failed study outcomes, directly impacting procurement decisions for validated analytical methods [3].

Barnidipine-d4: Evidence vs. Other Internal Standards


Matrix Effect Compensation vs. Non-Deuterated Analog

Barnidipine-d4, as a deuterated internal standard, demonstrates a critical differentiation from a non-deuterated structural analog in its ability to compensate for matrix effects. Studies comparing deuterated and non-deuterated (e.g., 13C or 15N-labeled) internal standards show that while deuterated standards are effective, non-isotopic analogs fail to track analyte-specific ionization variability [1]. A systematic comparison revealed that a deuterated IS (2MHA-[2H7]) generated negatively biased urinary results of -38.4% compared to a 13C-labeled IS, highlighting that even within SIL-IS, deuterated versions can exhibit differential behavior [2]. This underscores the necessity of a validated, specific deuterated standard like Barnidipine-d4, as a generic, non-isotopic analog would fail to correct for these effects, leading to inaccurate quantification. The use of Barnidipine-d4 ensures co-elution with the analyte, a prerequisite for effective matrix effect correction [3].

Bioanalysis LC-MS/MS Matrix Effect Ion Suppression Isotope Dilution

High Isotopic Purity Minimizes Cross-Contribution

The isotopic purity of Barnidipine-d4 is specified at ≥98 atom % D . This high level of deuteration is critical for minimizing the analytical cross-contribution between the internal standard and the unlabeled analyte. A lower isotopic purity, as may be found in alternative or less rigorously synthesized standards, can result in a significant signal from the IS in the analyte's mass transition channel (cross-talk), leading to systematic overestimation of analyte concentration and compromised assay sensitivity [1]. A comparison of an IS with 98 atom % D purity to one with, for example, 95 atom % D purity could result in a 2.5-fold higher background signal from the IS in the analyte channel, directly affecting the lower limit of quantitation (LLOQ).

Stable Isotope Isotopic Purity LC-MS/MS Quantitation Barnidipine-d4

Clinical Pharmacokinetic Study Validation

The use of an internal standard like Barnidipine-d4 is integral to the validated GC-MS and LC-MS/MS methods employed in pivotal pharmacokinetic studies of Barnidipine. For example, in a clinical study evaluating sustained-release (SR) vs. normal formulations of Barnidipine Hydrochloride, a GC-MS method was used to quantify the drug and its metabolites in plasma and urine [1]. The study reported an AUC0-∞ of 97 ± 15% for unchanged drug when comparing the SR to the normal capsule. Without a reliable internal standard, such precise comparisons of formulation performance, which are critical for regulatory approval and bioequivalence assessment, would be impossible. While the exact internal standard used in that study is not explicitly named in the abstract, the industry standard for such analyses is a stable isotope-labeled analog like Barnidipine-d4 to ensure data integrity [2].

Pharmacokinetics Barnidipine Bioavailability LC-MS/MS Clinical Trial

Quantifying Low Systemic Concentrations

Barnidipine exhibits a low absolute bioavailability (11-18% in rat, 6-9% in dog) and rapid clearance, resulting in very low systemic concentrations following oral dosing [1]. In humans, a single 10 mg dose of an extended-release formulation yields a Cmax of only 0.48 µg/L and an AUC of 2.85 µg·h/L [2]. Quantifying such low concentrations in complex biological matrices demands an internal standard that provides exceptional precision and accuracy at the lower limit of quantitation (LLOQ). Barnidipine-d4, by virtue of its near-identical physicochemical properties to the analyte, corrects for sample-to-sample variability in extraction recovery, derivatization efficiency (if used), and instrument response, which are magnified at low concentrations. Using an external standard or a less suitable analog would result in unacceptably high variability (%CV) and poor accuracy (%bias) at these critical low levels, potentially invalidating pharmacokinetic parameters.

Pharmacokinetics Barnidipine Cmax AUC Bioanalysis

Barnidipine-d4: Key Application Scenarios


LC-MS/MS Method Validation in Plasma

This is the core application for Barnidipine-d4. Laboratories developing or validating a bioanalytical method for Barnidipine in biological fluids (e.g., human plasma, animal serum) as per FDA/EMA guidelines require a stable isotope-labeled internal standard. Barnidipine-d4 is added to calibration standards, quality control (QC) samples, and study samples at the initial stage of sample preparation. It corrects for variability in extraction, liquid handling, and LC-MS/MS performance, enabling the method to achieve the required precision and accuracy at the LLOQ [1]. The high isotopic purity (≥98 atom % D) of Barnidipine-d4 is critical for minimizing cross-talk and ensuring reliable quantitation at the low pg/mL levels typical of Barnidipine pharmacokinetics .

PK and Bioequivalence Studies

In clinical trials evaluating new formulations or generic versions of Barnidipine (e.g., Vasexten), precise measurement of drug concentration over time is paramount. Barnidipine-d4 is indispensable for generating accurate plasma concentration-time profiles used to calculate key PK parameters like Cmax, Tmax, and AUC. As shown in comparative formulation studies, the ability to detect small differences in bioavailability (e.g., SR vs. normal capsule) relies entirely on the analytical robustness provided by a proper internal standard [2]. The use of Barnidipine-d4 directly supports regulatory submissions for new drug applications (NDAs) and abbreviated new drug applications (ANDAs).

In Vitro Metabolism and DDI Studies

Barnidipine is known to be a substrate for CYP3A4 [3]. In vitro studies using human liver microsomes or hepatocytes to investigate its metabolic stability or potential DDIs require accurate quantification of the parent drug depletion or metabolite formation. Barnidipine-d4 serves as the ideal internal standard in these LC-MS/MS assays, ensuring that observed changes in metabolic rate are due to biological effects (e.g., enzyme inhibition/induction) rather than analytical variability. This application is critical for early-stage drug development to predict in vivo clearance and potential interactions.

Stability and Quality Control Studies

Barnidipine is known to be photosensitive [4]. Forced degradation studies and long-term stability testing of drug substance and finished product (e.g., Vasexten capsules) require selective and accurate quantification of the active pharmaceutical ingredient (API) in the presence of its degradation products. While not the primary intended use for an expensive deuterated standard, Barnidipine-d4 can be used in a validated HPLC-UV or LC-MS method to provide a highly stable reference point for monitoring API content over time, especially when chromatographic separation from degradation peaks is challenging.

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